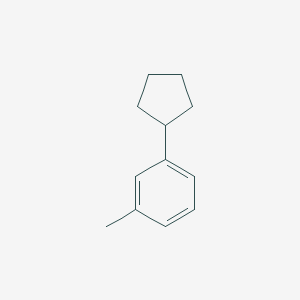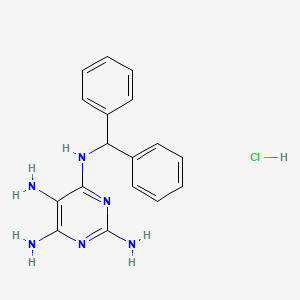
4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzhydryl group attached to the nitrogen atom at the 4-position of the pyrimidine ring, along with four amino groups at the 2, 4, 5, and 6 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of guanidine with β-diketones under acidic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction. Benzhydryl chloride reacts with the pyrimidine derivative in the presence of a base such as sodium hydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced amines and corresponding alcohols.
Substitution Products: Alkylated, acylated, and other substituted derivatives.
科学研究应用
4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. It can inhibit enzyme function by binding to the active site or allosteric sites.
Pathways Involved: The compound affects various biochemical pathways, including signal transduction, metabolic pathways, and gene expression. Its interaction with cellular components leads to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4,6-triaminopyrimidine and 2,4-diamino-6-chloropyrimidine share structural similarities with 4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride.
Benzhydryl Compounds: Compounds like benzhydrylamine and benzhydryl chloride have similar benzhydryl groups but differ in their overall structure and functional groups.
Uniqueness
This compound is unique due to the combination of its pyrimidine ring with multiple amino groups and a benzhydryl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
40497-80-1 |
|---|---|
分子式 |
C17H19ClN6 |
分子量 |
342.8 g/mol |
IUPAC 名称 |
4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride |
InChI |
InChI=1S/C17H18N6.ClH/c18-13-15(19)22-17(20)23-16(13)21-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H,18H2,(H5,19,20,21,22,23);1H |
InChI 键 |
ZXSMZQXDPVSQEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=NC(=NC(=C3N)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)

![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
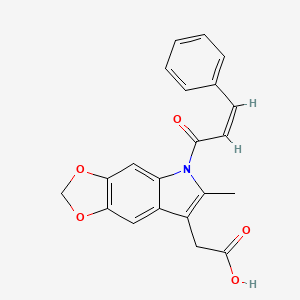

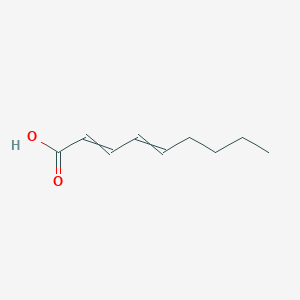

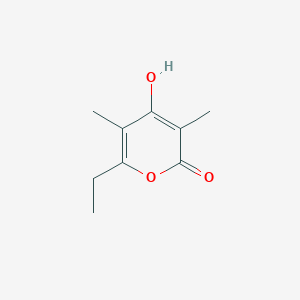
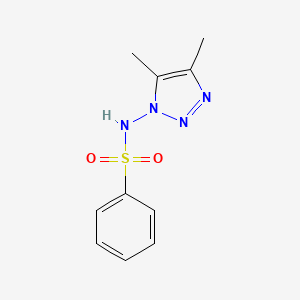

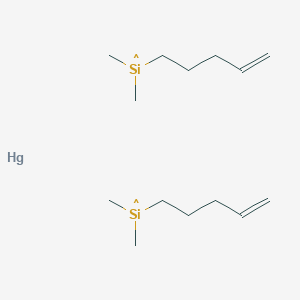
![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
